![molecular formula C19H25N3 B2393420 (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine CAS No. 954578-77-9](/img/structure/B2393420.png)
(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine
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Description
“(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine” is a chemical compound with the molecular formula C19H25N3 . It is an α-amino nitrile synthesized by a modified Strecker reaction .
Synthesis Analysis
The synthesis of this compound involves a modified Strecker synthesis between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature . More commonly, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide .
Molecular Structure Analysis
The structural elucidation of the obtained molecule was carried out using diverse spectroscopic techniques (FT-IR, ESI-MS, 1 H NMR and 13 C NMR) that could easily identify their main spectral features (group CN, a cyano group α-hydrogen, (hetero)aromatic protons) .
Chemical Reactions Analysis
In a subsequent two-stage process, these (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1 (2 H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2 (1 H)-ones .
Scientific Research Applications
- Imidazoles are essential heterocyclic motifs in functional molecules. Recent advances in their synthesis have focused on regiocontrol, enabling precise substitution patterns. These imidazoles play crucial roles in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
- Amines like (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine contribute to drug development. Known drugs, such as furazonal, thiotriazoline, and cardiotril, utilize similar amines with hepatoprotective, antioxidant, and anti-ischemic properties .
- Some derivatives of 1,3,4-thiadiazole-2-amine (related to our compound) act as inhibitors of IMPDH. IMPDH is crucial for cancer cell proliferation and certain virus replication, making these compounds relevant in antiviral and anticancer research .
- Researchers synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives. These compounds were evaluated for antioxidant activity using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .
- Indole derivatives, including those related to our compound, were investigated for antiviral activity against RNA and DNA viruses. These compounds hold promise in combating viral infections .
- Beyond pharmaceuticals, imidazoles find applications in functional materials and catalysis. Their versatility makes expedient synthesis methods crucial for these diverse areas .
Regiocontrolled Synthesis of Substituted Imidazoles
Medicinal Chemistry
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Antioxidant Activity
Antiviral Potential
Functional Materials and Catalysis
properties
IUPAC Name |
4-[2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-21(2)18-9-7-16(8-10-18)19(13-20)22-12-11-15-5-3-4-6-17(15)14-22/h3-10,19H,11-14,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUGNEUVSCYPMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine |
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